molecular formula C22H26N2O3 B10792423 (1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide

(1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide

Cat. No.: B10792423
M. Wt: 366.5 g/mol
InChI Key: VTWNPJUAXNDVSF-JJJJLYANSA-N
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Description

(1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pentacyclic framework, which includes a cyclopropylmethyl group, a hydroxy group, and a carboxamide group. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of (1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions, followed by the addition of the cyclopropylmethyl group and other functional groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

(1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex organic reactions and mechanisms. In biology and medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of (1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic processes. Understanding the molecular interactions and pathways is crucial for elucidating the compound’s therapeutic potential .

Comparison with Similar Compounds

When compared to similar compounds, (1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide stands out due to its unique structural features and functional groups. Similar compounds may include other pentacyclic structures with different substituents or functional groups. The uniqueness of this compound lies in its specific combination of a cyclopropylmethyl group, a hydroxy group, and a carboxamide group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-12-6-7-22(26)16-10-14-4-5-15(20(23)25)18-17(14)21(22,19(12)27-18)8-9-24(16)11-13-2-3-13/h4-5,13,16,19,26H,1-3,6-11H2,(H2,23,25)/t16-,19+,21+,22-/m1/s1

InChI Key

VTWNPJUAXNDVSF-JJJJLYANSA-N

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)C(=O)N)CCN3CC6CC6)O

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)C(=O)N)CCN3CC6CC6)O

Origin of Product

United States

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